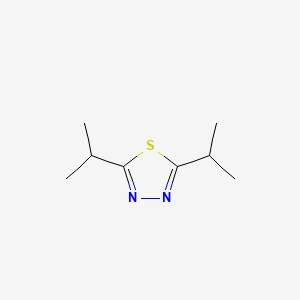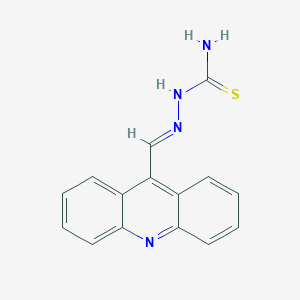
2-(Acridin-9-ylmethylene)hydrazinecarbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Acridin-9-ylmethylene)hydrazinecarbothioamide is a compound that belongs to the class of acridine derivatives. Acridine derivatives are known for their wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Acridin-9-ylmethylene)hydrazinecarbothioamide typically involves the reaction of 9-acridinecarboxaldehyde with thiosemicarbazide. The reaction is carried out in ethanol with acetic acid as a catalyst. The mixture is refluxed at 70°C for 24 hours to yield the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring purity, and implementing safety measures for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-(Acridin-9-ylmethylene)hydrazinecarbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the acridine ring.
Substitution: Substitution reactions can introduce different substituents to the acridine ring, altering its properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve halogenating agents or nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of acridine N-oxides, while substitution reactions can yield various acridine derivatives with different functional groups .
Scientific Research Applications
2-(Acridin-9-ylmethylene)hydrazinecarbothioamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing other acridine derivatives.
Biology: The compound’s ability to bind to DNA makes it useful in studying DNA interactions and developing DNA-targeting drugs.
Medicine: Its antiproliferative activity has been explored for potential anticancer therapies.
Industry: Acridine derivatives, including this compound, are used in the development of dyes and pigments
Mechanism of Action
The mechanism of action of 2-(Acridin-9-ylmethylene)hydrazinecarbothioamide involves its interaction with DNA. The compound intercalates into the DNA structure, disrupting the normal function of the DNA and inhibiting the proliferation of cancer cells. This DNA-binding property is crucial for its antiproliferative activity .
Comparison with Similar Compounds
Similar Compounds
- 2-(Acridin-9-ylmethylene)-N-phenylhydrazinecarbothioamide
- 2-(Acridin-9-ylmethylene)-N-(4-chlorophenyl)hydrazinecarbothioamide
- Thiazacridine derivatives
Uniqueness
2-(Acridin-9-ylmethylene)hydrazinecarbothioamide is unique due to its specific structure, which allows for strong DNA binding and significant antiproliferative activity. Compared to other similar compounds, it has shown higher efficiency in binding to calf thymus DNA and exhibits distinct biological activities .
Properties
Molecular Formula |
C15H12N4S |
|---|---|
Molecular Weight |
280.3 g/mol |
IUPAC Name |
[(E)-acridin-9-ylmethylideneamino]thiourea |
InChI |
InChI=1S/C15H12N4S/c16-15(20)19-17-9-12-10-5-1-3-7-13(10)18-14-8-4-2-6-11(12)14/h1-9H,(H3,16,19,20)/b17-9+ |
InChI Key |
ASJZIAZNUADFEJ-RQZCQDPDSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)/C=N/NC(=S)N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)C=NNC(=S)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Bromo-1-(tert-butoxycarbonyl)-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid](/img/structure/B12900268.png)
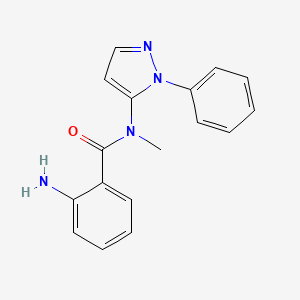

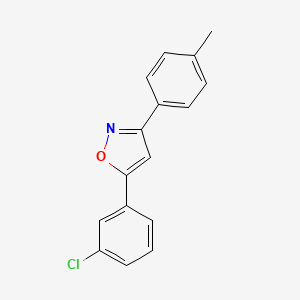
![Furo[2,3-d]pyrimidin-4-amine, N-butyl-5,6-diphenyl-](/img/structure/B12900291.png)
![N-[3-(2H-Benzimidazol-2-ylidene)-2,3-dihydro-1H-pyrazol-4-yl]-2,6-dimethylbenzamide](/img/structure/B12900294.png)

![6-Methyl-2-phenyl-5,6-dihydrofuro[2,3-d]pyrimidin-4(3h)-one](/img/structure/B12900304.png)
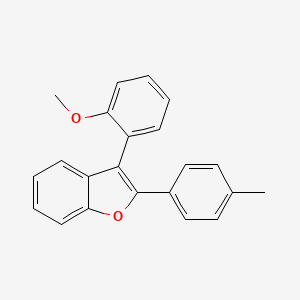
![Methyl 5-[4-(benzyloxy)phenyl]-1,3-oxazole-4-carboxylate](/img/structure/B12900322.png)
![Isoxazolo[2,3-b][1,2]oxazine, hexahydro-3a-methoxy-2-phenyl-, trans-](/img/structure/B12900330.png)
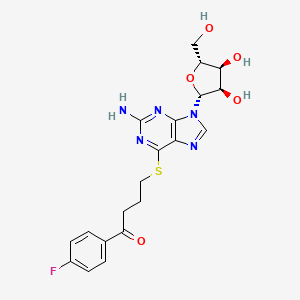
![1,2-Diazabicyclo[3.2.0]hept-3-ene](/img/structure/B12900342.png)
